

# The Biological Activity of BMS-986104 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-986104 hydrochloride	
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#### **Abstract**

BMS-986104 hydrochloride is a clinical-stage, selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist.[1][2] As a prodrug, it is converted in vivo to its active phosphate metabolite, BMS-986104-P.[3][4] This molecule has been developed as a differentiated S1P1 receptor modulator with a potentially improved safety profile concerning cardiovascular and pulmonary effects when compared to the full agonist fingolimod.[5][6][7] Preclinical studies demonstrate its efficacy in models of autoimmune disease, primarily through its action on lymphocyte trafficking.[5][6] This document provides a detailed examination of the known biological activity, mechanism of action, and experimental data associated with BMS-986104.

## **Mechanism of Action**

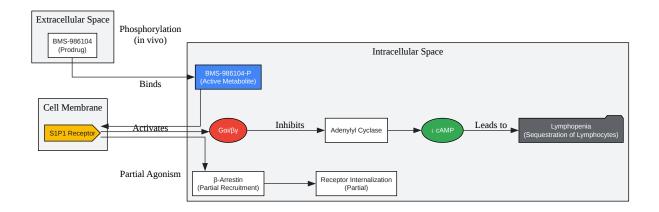
BMS-986104 acts as a selective modulator of the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte egress from secondary lymphoid organs.[5][6] The active form, BMS-986104-P, functions as a partial agonist at the S1P1 receptor.[1][8][2]

A key characteristic of BMS-986104-P is its demonstration of ligand-biased signaling.[5][6][7] This means it differentially activates downstream signaling pathways upon binding to the S1P1 receptor. Specifically, it is a potent and efficacious activator of Gαi protein signaling, which is linked to the inhibition of cAMP accumulation and is a strong predictor of in vivo lymphopenia. [4] However, it acts as a partial agonist for other pathways, such as β-arrestin recruitment and



subsequent receptor internalization.[4][5] This biased signaling profile is thought to contribute to its differentiated safety profile, particularly the reduced cardiovascular and pulmonary liabilities observed in preclinical models.[4][5] Unlike non-selective S1P modulators, BMS-986104 shows selectivity for S1P1 over S1P3, an important factor in mitigating side effects like bradycardia in rodent studies.[5]

#### **Signaling Pathway Diagram**



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Caption: S1P1 signaling pathway modulated by BMS-986104-P.

## **Quantitative Biological Data**

The biological activity of the active phosphate metabolite, BMS-986104-P, has been quantified in various in vitro and in vivo assays.

## Table 1: In Vitro Receptor Activity Profile of BMS-986104-P



Assay Type	Receptor	Species	EC50 (nM)	Agonist Activity (% of Max)
GTPyS Binding	S1P1	Human	0.28	63% (Partial)
GTPyS Binding	S1P3	Human	>10,000	No Activity
ERK Phosphorylation	S1P1	CHO cells	0.03	100% (Full)
Receptor Internalization	S1P1	U2OS cells	0.12	60% (Partial)
cAMP Inhibition	S1P1	CHO cells	0.02	100% (Full)

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

Table 2: In Vivo Pharmacodynamic and Efficacy Data

Model	Species	Dose	Effect
Lymphocyte Reduction	Mouse	1 mg/kg (single dose)	Maximal reduction in circulating lymphocytes at 24h
T-cell Transfer Colitis	Mouse	5 mg/kg (daily)	Significant reduction in colon inflammation, pro-inflammatory cytokines, and tissue damage

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

#### **Experimental Protocols**

Detailed methodologies for the key experiments are summarized below based on published literature.

#### **GTPyS Binding Assay**



This assay measures the activation of G proteins upon ligand binding to the receptor.

- Preparation: Membranes from CHO cells stably expressing human S1P1 or S1P3 receptors were prepared.
- Reaction Mixture: Membranes were incubated in an assay buffer containing GDP, saponin, and [35S]GTPyS.
- Incubation: Various concentrations of the test compound (BMS-986104-P) were added to the mixture and incubated to allow for G protein activation and binding of [35S]GTPyS.
- Detection: The reaction was stopped, and membrane-bound radioactivity was captured on filter plates. Radioactivity was quantified using a scintillation counter.
- Analysis: Data were analyzed using a non-linear regression to determine EC50 and maximal agonist response relative to a full agonist control.

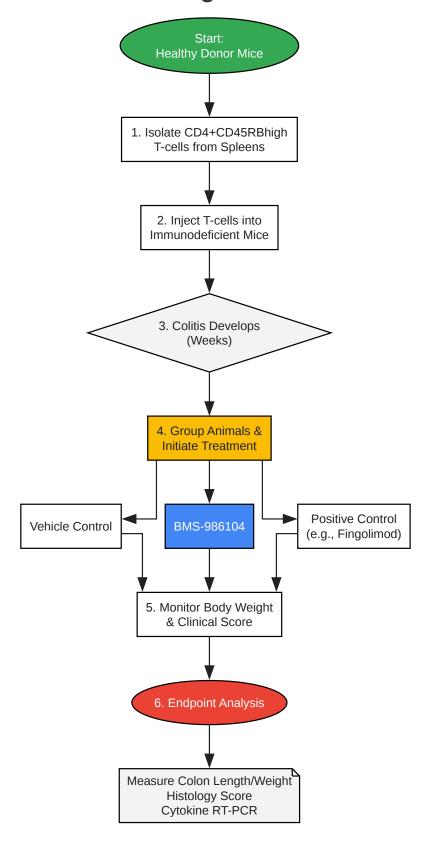
#### **T-Cell Transfer Colitis Model**

This is a standard mouse model for inflammatory bowel disease used to assess the efficacy of immunomodulatory drugs.

- Induction: Immunodeficient mice (e.g., SCID or Rag-/-) receive an intraperitoneal injection of a pathogenic subset of T-cells (CD4+CD45RBhigh) isolated from the spleens of healthy donor mice.
- Treatment: Following T-cell transfer, mice develop colitis over several weeks. Treatment with vehicle, BMS-986104, or a positive control (e.g., fingolimod) was initiated.[5]
- Monitoring: Mice were monitored for clinical signs of colitis, including body weight loss and stool consistency.
- Endpoint Analysis: After the treatment period, mice were euthanized. Colons were excised, and length and weight were measured. Histological analysis was performed to score inflammation and tissue damage. Gene expression levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) in the colon were quantified by RT-PCR.[5]



## **Experimental Workflow Diagram**



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Caption: Workflow for the T-cell transfer colitis efficacy model.

#### **Safety and Differentiation**

Preclinical pharmacology studies aimed to differentiate BMS-986104 from fingolimod. While fingolimod is a full agonist at S1P1 and also targets S1P3, S1P4, and S1P5, BMS-986104 is a selective, partial agonist for S1P1.[5][6] This selectivity and partial agonism are key to its improved safety profile. For instance, agonism at the S1P3 receptor is linked to bradycardia in rodents.[5] In a human-relevant assay using iPSC-derived cardiomyocytes, the active metabolite of BMS-986104 showed a reduced impact on cardiomyocyte beating rate compared to the active form of fingolimod.[4][6] This suggests a lower potential for causing bradycardia, a known side effect of first-dose fingolimod.[5][6][7]

#### **Clinical Development**

BMS-986104 has been evaluated in Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects.[3][4][9] These early trials are critical for determining the human dose-response relationship and confirming the preclinical safety signals. However, it was noted that the compound exhibited a long pharmacokinetic half-life (approximately 18 days) and limited formation of the active phosphate metabolite in the clinic.[4]

#### Conclusion

**BMS-986104 hydrochloride** is a differentiated S1P1 receptor modulator characterized by its selective, partial agonist activity and biased signaling properties. Its mechanism of action, centered on inducing lymphopenia, has shown efficacy in preclinical models of autoimmune disease. The key differentiator lies in its improved cardiovascular and pulmonary safety profile in these models, attributed to its unique interaction with the S1P1 receptor. The data gathered from in vitro and in vivo studies provide a strong rationale for its development as a potential therapeutic agent for immune-mediated conditions.

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- To cite this document: BenchChem. [The Biological Activity of BMS-986104 Hydrochloride: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b606282#known-biological-activity-of-bms-986104-hydrochloride]

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